molecular formula C62H98O13 B6595041 Fusidic acid hemihydrate CAS No. 172343-30-5

Fusidic acid hemihydrate

Katalognummer B6595041
CAS-Nummer: 172343-30-5
Molekulargewicht: 1051.4 g/mol
InChI-Schlüssel: CSXHKOSAWQTJBT-YDYKLMMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fusidic acid hemihydrate is an antibacterial agent . It was initially isolated from Fusidium coccineum . It exerts its antimicrobial effect by inhibiting bacterial elongation factor G, thus suppressing protein synthesis .


Synthesis Analysis

Fusidic acid is isolated from the fermentation broth of Fusidium coccineum . A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of Fusidic acid present in a cream . The HPLC column was a 150 mm × 4.6 mm I.D. YMC-Pack Pro C18 column with 3 µm particles .


Molecular Structure Analysis

The molecular formula of Fusidic acid hemihydrate is C62H98O13 . Its average mass is 1051.434 Da and its monoisotopic mass is 1050.700684 Da .


Chemical Reactions Analysis

A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of Fusidic acid present in a cream . The method has been validated according to current International Conference on Harmonisation (ICH) guidelines and applied during formulation development and stability studies .

Wissenschaftliche Forschungsanwendungen

Burn Wound Treatment

Fusidic acid hemihydrate shows promise in the treatment of burn wounds. A study developed temperature-sensitive in situ gels containing fusidic acid for dermal delivery in burn wound treatment. These formulations, optimized using a Quality by Design (QbD) approach, demonstrated effective wound healing capabilities, suggesting their potential as an alternative to commercial creams for efficient burn wound healing (Aksu et al., 2019).

Antibacterial Activity

Fusidic acid inhibits protein synthesis in bacteria, particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It binds to EF-G-GDP, inhibiting peptide translocation and ribosome disassembly. This unique mode of action results in limited cross-resistance with other antibiotics (Fernandes, 2016).

Virulence Reduction in Staphylococcus aureus

Subinhibitory concentrations of fusidic acid can reduce the virulence of S. aureus. It down-regulates genes like sarA and saeRS, leading to decreased biofilm formation and α-toxin expression. This insight broadens the clinical application of fusidic acid, offering a theoretical basis for treating S. aureus infections (Liu et al., 2020).

Dermatology Applications

Fusidic acid is effective against common skin pathogens, notably Staphylococcus aureus. It's beneficial in treating mild to moderately severe skin and soft-tissue infections, such as impetigo, folliculitis, and infected wounds. Its high penetration rate due to its steroid-like structure makes it suitable for topical applications in dermatology (Wilkinson, 1998).

Resistance Patterns and Genetics

Resistance to fusidic acid in bacteria, especially staphylococci, involves mutations in the EF-G gene (fusA) or horizontally transferable mechanisms (fusB and fusC). These resistance mechanisms reflect the antibiotic's usage duration, administration routes, and prescribing practices. Understanding these resistance patterns is crucial for maintaining fusidic acid's efficacy in clinical applications (Farrell et al., 2011).

Other Infection Treatments

Fusidic acid has shown efficacy in treating less common infections, such as Clostridium difficile colitis, bacterial conjunctivitis, and infections in cystic fibrosis patients. It also shows potential in neurosurgical prophylaxis and as adjunctive therapy in various infections (Golledge, 1999).

In Vitro Activity

In vitro, fusidic acid demonstrates significant activity against staphylococci and some Gram-positive anaerobes. It shows modest activity against Streptococcus, Enterococcus, and some Gram-negative anaerobes. The bacteriostatic nature of fusidic acid and its interaction with other antibiotics are important considerations for its use in various infections (Collignon & Turnidge, 1999).

Biosynthesis and Pharmacokinetics

The biosynthesis of fusidic acid in fungi and its pharmacokinetics are areas of active research. Understanding these aspects is vital for developing new production methods and optimizing dosing regimens for clinical applications (Cao et al., 2018); (Turnidge, 1999).

Wirkmechanismus

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome .

Safety and Hazards

Fusidic acid hemihydrate is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product . In case of swallowing, it is advised to rinse the mouth and call a poison center or doctor . It should be disposed of in accordance with local/regional/national/international regulations .

Zukünftige Richtungen

Fusidic acid has been extensively studied in recent years . It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro . The semisynthesis, structural modification, and biological activities of Fusidic acid derivatives have been the focus of many studies .

Eigenschaften

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHKOSAWQTJBT-YDYKLMMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H98O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169257
Record name Fusidic acid hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1051.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fusidic acid hemihydrate

CAS RN

172343-30-5
Record name Fusidic acid hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusidic acid hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSIDIC ACID HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W540G73230
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusidic acid hemihydrate
Reactant of Route 2
Fusidic acid hemihydrate
Reactant of Route 3
Fusidic acid hemihydrate
Reactant of Route 4
Fusidic acid hemihydrate
Reactant of Route 5
Fusidic acid hemihydrate
Reactant of Route 6
Fusidic acid hemihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.